ethyl 3-(4-(benzyloxy)phenyl)-4-cyano-1H-pyrrole-2-carboxylate
Overview
Description
The compound “ethyl 3-(4-(benzyloxy)phenyl)-4-cyano-1H-pyrrole-2-carboxylate” is likely a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. The pyrrole ring is substituted with a cyano group (-CN), an ethyl ester group (-COOC2H5), and a phenyl ring that is further substituted with a benzyloxy group (-OCH2C6H5) .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, it might involve several steps including the formation of the pyrrole ring, introduction of the cyano group, and esterification with ethyl alcohol. The benzyloxyphenyl group could be introduced through a Suzuki-Miyaura coupling, a common method for forming carbon-carbon bonds .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic pyrrole and phenyl rings, the polar cyano and ester groups, and the ether linkage in the benzyloxy group would all contribute to its overall structure .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The cyano group might be susceptible to hydrolysis, reduction, or nucleophilic addition. The ester group could undergo hydrolysis, reduction, or transesterification. The benzyloxy group could potentially be cleaved under acidic or basic conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of polar groups like the cyano and ester groups could make it soluble in polar solvents. The aromatic rings might contribute to its UV-visible absorption spectrum .Scientific Research Applications
Synthesis and Structural Analysis
Ethyl 4,5-dioxo-2-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylates, a related compound, undergo reactions with malononitrile and other reagents to produce various substituted compounds, including those similar to ethyl 3-(4-(benzyloxy)phenyl)-4-cyano-1H-pyrrole-2-carboxylate. These reactions have been studied for their potential in creating new chemical entities with interesting properties for further research and potential applications. The crystal and molecular structures of some of these compounds have been determined through X-ray analysis, providing insights into their chemical behavior and potential applications (Dmitriev, Silaichev, & Maslivets, 2015).
Potential in Medicinal Chemistry
The reaction products of ethyl 1-R-2-phenyl-4,5-dihydro-4,5-dioxo-1H-pyrrole-3-carboxylates with various chemicals, which are structurally related to this compound, are considered to be of interest from a medicinal chemistry perspective. This interest is based on their potential as precursors or candidates for drug development. The specific chemical interactions and modifications in these compounds can lead to the creation of new molecules with potentially useful biological activities (Sabitov, Dmitriev, Belozerova, Sal’nikova, & Maslivets, 2020).
Non-linear Optical Material Applications
A study focused on a pyrrole derivative related to this compound, characterized by spectroscopic techniques and theoretical findings, indicated potential applications as non-linear optical (NLO) materials. The first hyperpolarizability of the compound was computed, suggesting its suitability for use in NLO applications. This research highlights the possibility of using similar compounds in the field of materials science, particularly in areas related to photonics and optoelectronics (Singh, Rawat, & Sahu, 2014).
Properties
IUPAC Name |
ethyl 4-cyano-3-(4-phenylmethoxyphenyl)-1H-pyrrole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3/c1-2-25-21(24)20-19(17(12-22)13-23-20)16-8-10-18(11-9-16)26-14-15-6-4-3-5-7-15/h3-11,13,23H,2,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWURYGQHZPZDGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CN1)C#N)C2=CC=C(C=C2)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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